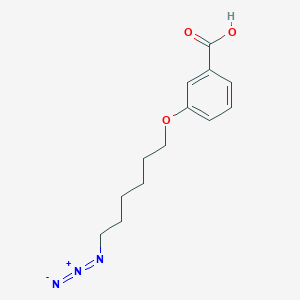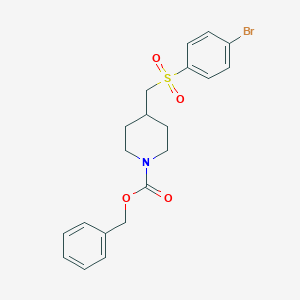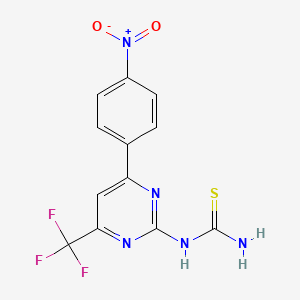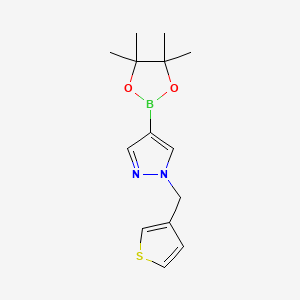
3-(6-Azidohexyloxy)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Azidohexyloxy)-benzoic acid is an organic compound that features a benzoic acid core with a 6-azidohexyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azidohexyloxy)-benzoic acid typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 6-chlorohexyl benzoate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the azido derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azides, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Azidohexyloxy)-benzoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or triphenylphosphine (PPh_3) in the presence of water.
Cycloaddition: The azido group can participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Substitution: The benzoic acid moiety can undergo esterification or amidation reactions with alcohols or amines in the presence of coupling agents like EDC or DCC.
Common Reagents and Conditions
Reduction: LiAlH_4 in dry ether or PPh_3 in THF with water.
Cycloaddition: Copper(I) sulfate and sodium ascorbate in a mixture of water and t-butanol.
Substitution: EDC or DCC in dichloromethane (DCM) or DMF.
Major Products Formed
Reduction: 3-(6-Aminohexyloxy)-benzoic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Esters or amides of this compound.
Aplicaciones Científicas De Investigación
3-(6-Azidohexyloxy)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug delivery systems where the azido group can be used to attach therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers with specific functional properties.
Mecanismo De Acción
The primary mechanism of action for 3-(6-Azidohexyloxy)-benzoic acid involves its azido group, which can undergo cycloaddition reactions to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications. The benzoic acid moiety can also participate in various chemical transformations, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
6-Azidohexanoic acid: Similar structure but lacks the benzoic acid core.
4-(6-Azidohexyloxy)carbonyl-4’-(6’-azidohexyloxy) azobenzene: Contains azido groups and is used in liquid crystalline polymers.
1-(6-Azidohexyloxy)-2,2-bis((6-azidohexyloxy)methyl)-3-propanol: A multifunctional azido compound used in polymer synthesis.
Uniqueness
3-(6-Azidohexyloxy)-benzoic acid is unique due to its combination of the azido group and the benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-(6-azidohexoxy)benzoic acid |
InChI |
InChI=1S/C13H17N3O3/c14-16-15-8-3-1-2-4-9-19-12-7-5-6-11(10-12)13(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) |
Clave InChI |
LTYFIFFRUHOFNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)


![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
amine](/img/structure/B13723780.png)

![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)


